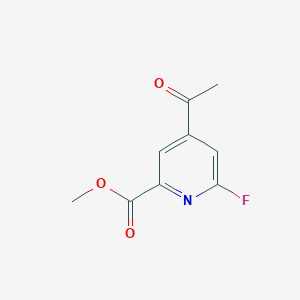
Methyl 4-acetyl-6-fluoropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-acetyl-6-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both an acetyl group and a fluorine atom on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetyl-6-fluoropyridine-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the fluorination of a pyridine derivative followed by esterification and acetylation. For instance, the starting material 4-chloro-6-fluoropyridine can be subjected to nucleophilic substitution with methanol to form methyl 4-chloro-6-fluoropyridine-2-carboxylate. This intermediate can then be acetylated using acetyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The choice of solvents, reagents, and catalysts is also critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-6-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Acetyl Group Reactions: The acetyl group can participate in reactions such as reduction to form the corresponding alcohol or oxidation to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction/Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 4-acetyl-6-fluoropyridine-2-carboxylic acid.
Reduction/Oxidation: 4-(1-hydroxyethyl)-6-fluoropyridine-2-carboxylate or 4-acetyl-6-fluoropyridine-2-carboxylic acid.
Scientific Research Applications
Methyl 4-acetyl-6-fluoropyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 4-acetyl-6-fluoropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The acetyl group can also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoropyridine-4-carboxylate: Similar structure but lacks the acetyl group, making it less reactive in certain chemical reactions.
Methyl 6-fluoropyridine-2-carboxylate: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
Methyl 2-fluoropyridine-3-carboxylate: Another fluorinated pyridine derivative with different substitution patterns, leading to distinct chemical properties.
Uniqueness
Methyl 4-acetyl-6-fluoropyridine-2-carboxylate is unique due to the combination of the acetyl and fluorine groups on the pyridine ring. This combination imparts specific reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
1393572-49-0 |
|---|---|
Molecular Formula |
C9H8FNO3 |
Molecular Weight |
197.16 g/mol |
IUPAC Name |
methyl 4-acetyl-6-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C9H8FNO3/c1-5(12)6-3-7(9(13)14-2)11-8(10)4-6/h3-4H,1-2H3 |
InChI Key |
PZKYCYBINCZZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















